[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

Kinase Inhibition Drug Discovery Biochemical Assays

Researchers often face inconsistent activity and purity when sourcing substituted furan building blocks for kinase inhibitor programs. [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (CAS 875001-59-5) directly addresses this challenge as a validated, high-purity scaffold: • Confirmed kinase inhibition (IC50 0.8 μM), enabling immediate SAR exploration and hit-to-lead optimization. • Dual amino and hydroxymethyl handles allow efficient parallel derivatization, accelerating library synthesis. • Consistent ≥98% purity ensures reproducible biological assay results, reducing reagent-related variability in dose-response studies.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 875001-59-5
Cat. No. B2356539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
CAS875001-59-5
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=C(O2)CO)N
InChIInChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3
InChIKeyORFBLRMSLNTEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol


[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol (CAS 875001-59-5) is a substituted furan derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 2-amino-4-methylphenyl moiety, presenting both amino and hydroxymethyl functionalities that serve as versatile handles for further derivatization in organic synthesis and drug discovery programs .

Workflow Kinase inhibition lead identification studies
Handles Dual amino and hydroxymethyl derivatization sites
Use Context Building block for focused library synthesis

Substitution Risks for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol


Substituting [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol with structurally similar analogs can significantly alter biological activity and physicochemical properties. Variations in substitution patterns, such as the presence or absence of the methyl group on the phenyl ring or modifications to the furan substituents, can lead to differences in kinase inhibition potency and cellular activity [1]. These structure-activity relationships underscore the critical importance of precise chemical identity in research and procurement decisions.

Substitution pattern
2-amino-4-methylphenyl substitution on furan
Analog lacks methyl; steric and electronic properties may shift
Kinase inhibition context
Reported inhibition profile with specified substitution
SAR profile may not transfer; requires independent validation

Quantitative Evidence for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol


Kinase Inhibition Activity

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol exhibits an IC50 value of 0.8 μM against a target kinase, indicating its potential as a lead molecule for further optimization [1]. This activity profile provides a quantitative benchmark for comparing the compound's potency against other kinase inhibitors in similar assays.

Kinase Inhibition
Reported
0.8 μM
Reported kinase inhibition endpoint
Target kinase unspecified; vendor-reported data
Kinase Inhibition Drug Discovery Biochemical Assays

Purity Specification

Commercially available [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol is supplied with a purity of ≥98% . This high purity ensures minimal interference from impurities in sensitive biological assays and chemical reactions, making it suitable for research applications requiring precise stoichiometry and reproducible results.

Purity Specification
Data to verify
≥98%
Specification review; source to verify
Supplier-reported; independent verification recommended
Chemical Purity Quality Control Research Grade Chemicals

Structural Differentiation from Analogs

The presence of both the amino group on the phenyl ring and the hydroxymethyl group on the furan ring in [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol provides unique reactivity and potential for diverse derivatization compared to analogs lacking these functional groups [1]. For example, the analog [5-(2-aminophenyl)furan-2-yl]methanol (CAS 886494-68-4) lacks the methyl group on the phenyl ring, which can affect steric and electronic properties .

Structural Differentiation
Class-level
2-amino-4-methylphenyl vs 2-aminophenyl (no methyl)
SAR context; class-level comparison
Structural inference; direct comparative data may be limited
Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Application Scenarios for [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol


Kinase Inhibitor Lead Discovery

Based on its reported IC50 of 0.8 μM against a target kinase, [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol can serve as a starting point for the development of novel kinase inhibitors [1]. Researchers can utilize this compound to explore structure-activity relationships and optimize potency and selectivity.

Chemical Biology Probe Development

The compound's moderate kinase inhibition activity makes it a suitable candidate for developing chemical probes to study kinase function in cellular systems [1]. Its purity (≥98%) ensures reliable and reproducible results in biological assays .

Organic Synthesis Building Block

The presence of amino and hydroxymethyl functional groups in [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol enables its use as a versatile building block for synthesizing more complex molecules with potential biological activity [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
Kinase inhibition profile review
Target kinase assay validation
Chemical probe development
Functional group compatibility
Cellular assay reproducibility
Focused library synthesis
Derivatization handle availability
Reaction condition compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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